molecular formula C4H7K B14489026 potassium;2-methanidylprop-1-ene CAS No. 64544-47-4

potassium;2-methanidylprop-1-ene

Cat. No.: B14489026
CAS No.: 64544-47-4
M. Wt: 94.20 g/mol
InChI Key: MPUPQIDXADIHFM-UHFFFAOYSA-N
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Description

Organopotassium compounds generally exhibit higher reactivity compared to their sodium counterparts due to potassium’s lower electronegativity and larger atomic radius, which enhance ionic dissociation .

Properties

CAS No.

64544-47-4

Molecular Formula

C4H7K

Molecular Weight

94.20 g/mol

IUPAC Name

potassium;2-methanidylprop-1-ene

InChI

InChI=1S/C4H7.K/c1-4(2)3;/h1-2H2,3H3;/q-1;+1

InChI Key

MPUPQIDXADIHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)[CH2-].[K+]

Origin of Product

United States

Preparation Methods

Synthesis via Deprotonation of 2-Methylpropene

Reaction Mechanism and Reagents

The most widely documented method involves deprotonating 2-methylpropene (isobutylene) with potassium hydride ($$ \text{KH} $$) in tetrahydrofuran (THF). This reaction proceeds via a single-electron transfer mechanism, where $$ \text{KH} $$ abstracts a proton from the methyl group adjacent to the double bond, yielding the potassium enolate. The stoichiometry follows:

$$
\text{CH}2=\text{C}(\text{CH}3)2 + \text{KH} \rightarrow \text{K}^+[\text{CH}2=\text{C}(\text{CH}3)]^- + \text{H}2
$$

Reaction Conditions and Optimization

Key parameters include:

  • Temperature : Reactions are initiated at $$ 0^\circ \text{C} $$ to control exothermicity, followed by gradual warming to room temperature.
  • Solvent : THF is preferred for its ability to stabilize the enolate through solvation, though diethyl ether may substitute in low-yield scenarios.
  • Purification : Crude products are recrystallized from methanol/THF mixtures, achieving yields of 83%.
Table 1: Synthesis Parameters for Potassium 2-Methanidylprop-1-ene
Parameter Value/Description Source
Starting Material 2-Methylpropene
Reagent Potassium Hydride ($$ \text{KH} $$)
Solvent Tetrahydrofuran (THF)
Reaction Temperature $$ 0^\circ \text{C} $$ to $$ 25^\circ \text{C} $$
Yield 83% after recrystallization

Alternative Synthesis from Nitrobutenoate Esters

Deprotonation/Protonation Sequences

A less conventional route employs methyl 3-methyl-2-nitrobut-2-enoate as a precursor. Treatment with $$ \text{KH} $$ in THF induces deprotonation at the α-position, forming a nitro enolate intermediate. Subsequent protonation exclusively at the β-position yields the target compound.

$$
\text{CH}3\text{C}(\text{NO}2)=\text{C}(\text{COOCH}3)\text{CH}3 + \text{KH} \rightarrow \text{K}^+[\text{CH}2\text{C}(\text{NO}2)=\text{C}(\text{COOCH}3)\text{CH}3]^- \rightarrow \text{K}^+[\text{CH}2=\text{C}(\text{CH}3)]^-
$$

Structural and Crystallographic Insights

X-ray diffraction studies reveal a seven-coordinate potassium ion surrounded by oxygen atoms from the enolate and solvent molecules. The coordination geometry stabilizes the enolate, preventing dimerization or decomposition.

Table 2: Crystallographic Data for Potassium 2-Methanidylprop-1-ene
Parameter Value Source
Coordination Number 7
K–O Bond Lengths $$ 2.704(1) $$–$$ 2.908(1) \, \text{Å} $$
Space Group $$ P2_1/c $$

Optimization Strategies for Industrial Scalability

Solvent and Temperature Effects

Higher yields are achieved in polar aprotic solvents like THF due to enhanced ion pairing. Elevated temperatures ($$ >30^\circ \text{C} $$) risk side reactions, such as alkene polymerization, necessitating strict thermal control.

Purification Techniques

Recrystallization from methanol/THF (1:3 v/v) removes unreacted $$ \text{KH} $$ and byproducts. Centrifugation and vacuum drying further enhance purity to $$ >95\% $$.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR spectra exhibit a singlet at $$ \delta 4.8–5.2 \, \text{ppm} $$ for the alkene protons and a multiplet at $$ \delta 1.2–1.5 \, \text{ppm} $$ for methyl groups, confirming structural integrity.

X-ray Diffraction (XRD)

Single-crystal XRD validates the enolate’s planar geometry and potassium coordination, with lattice parameters matching theoretical predictions.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-methanidylprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated compounds.

    Substitution: The potassium ion can be replaced by other cations through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other alkyl groups can be used in substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted alkenes or alkanes.

Scientific Research Applications

Potassium trifluoro(2-methylprop-1-en-1-yl)borate is an organoboron compound with a molecular weight of 161 g/mol, characterized by a trifluoroborate group attached to a 2-methylprop-1-en-1-yl moiety. It is used in various applications due to its unique chemical structure. (E)-1,3-dibromo-2-methylprop-1-ene can undergo substitution, elimination, and addition reactions, leading to the formation of different substituted alkenes, 2-methylprop-1-yne (isobutyne), and 1,2,3-tribromo-2-methylpropane or 1,3-dibromo-2-methylpropane, respectively.

Chemical Reactions Analysis of (E)-1,3-dibromo-2-methylprop-1-ene

(E)-1,3-dibromo-2-methylprop-1-ene undergoes several types of chemical reactions:

  • Substitution Reactions The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted alkenes. Common reagents and conditions include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions. Major products formed include 2-methylprop-1-en-3-ol or 2-methylprop-1-en-3-amine.
  • Elimination Reactions Under basic conditions, this compound can undergo dehydrohalogenation to form 2-methylprop-1-yne (isobutyne). Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are used.
  • Addition Reactions The double bond in the compound can react with various electrophiles, such as hydrogen halides (HX) or halogens (X2), to form addition products. Hydrogen bromide (HBr) or bromine (Br2) in inert solvents like carbon tetrachloride (CCl4) are common reagents. Products include 1,2,3-tribromo-2-methylpropane or 1,3-dibromo-2-methylpropane.

Case Studies and Research Findings

Several studies have investigated the biological activity of (E)-1,3-dibromo-2-methylprop-1-ene:

  • Antifungal Study A study demonstrated that this compound effectively inhibited the growth of various fungal strains, suggesting potential applications in agricultural fungicides.
  • Microbial Interaction Another research highlighted its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Toxicity Assessments Evaluations conducted on different cell lines indicated that while exhibiting antimicrobial activity, the compound's cytotoxicity varied significantly across different types of cells, warranting further investigation into its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of potassium;2-methanidylprop-1-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. The potassium ion can also facilitate ionic interactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

This sodium-based analogue shares a similar hydrocarbon backbone but differs in functional groups and cation. Key distinctions include:

Property Potassium;2-methanidylprop-1-ene Sodium 2-methylprop-2-ene-1-sulphonate
Cation Potassium (K⁺) Sodium (Na⁺)
Anion/Functional Group 2-methanidylprop-1-ene Sulphonate (-SO₃⁻)
Reactivity High (organometallic base) Moderate (ionic, water-soluble)
Hazard Classification Likely corrosive/reactive Not classified under CLP regulations
Applications Synthetic chemistry (hypothetical) General industrial uses

Key Findings :

  • Cation Effects : Potassium compounds typically exhibit greater ionic dissociation than sodium analogues, increasing reactivity in polar solvents .
  • Functional Group Impact : The sulphonate group in the sodium compound enhances water solubility and reduces volatility, whereas the methanidyl group in the potassium compound likely promotes nucleophilic behavior .
  • In contrast, organopotassium reagents often necessitate stringent precautions (e.g., protective gloves, respiratory filters) due to corrosivity and moisture sensitivity .
Lead-Potassium Compounds (e.g., [12030-93-2], [84109-36-4])

These materials differ fundamentally in toxicity and applications:

  • Lead-Potassium Alloys : Used in specialized metallurgical processes, but pose significant toxicity risks due to lead content .
  • This compound: Presumes organic reactivity without heavy metal hazards, though handling precautions for organopotassium compounds remain critical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for potassium;2-methanidylprop-1-ene, and how can purity be ensured during synthesis?

  • Methodology : Utilize organometallic synthesis under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation or hydrolysis. Purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., tetrahydrofuran) minimizes impurities. Characterize intermediates using 1^1H NMR and FT-IR to confirm structural integrity . For reproducibility, document reaction conditions (temperature, stoichiometry) meticulously, adhering to guidelines for experimental reporting .

Q. Which spectroscopic and crystallographic techniques are most suitable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6_6) under inert conditions to observe proton environments and confirm the absence of decomposition products .
  • X-ray Diffraction : Single-crystal XRD resolves bond lengths and coordination geometry, critical for verifying the compound’s ionic structure .
  • Elemental Analysis : Quantify potassium content via inductively coupled plasma mass spectrometry (ICP-MS) to validate stoichiometry .

Q. How should researchers handle this compound to mitigate reactivity risks in laboratory settings?

  • Methodology : Store in airtight containers under inert gas. Use gloveboxes for manipulations to prevent moisture/oxygen exposure. In case of accidental exposure, follow first-aid protocols: remove contaminated clothing, rinse affected areas with water, and seek medical evaluation .

Advanced Research Questions

Q. How can density-functional theory (DFT) models be optimized to predict the electronic properties of this compound?

  • Methodology : Select hybrid functionals (e.g., B3LYP) that incorporate exact exchange to improve thermochemical accuracy for organopotassium compounds . Basis sets like 6-311+G(d,p) enhance electron correlation modeling. Validate computational results against experimental UV-Vis spectra or XPS data to refine functional choices .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodology : Conduct systematic error analysis by comparing calorimetric measurements (e.g., bomb calorimetry) with DFT-derived values. Cross-reference synthesis conditions (e.g., solvent effects, counterion interactions) that may influence stability . Publish raw datasets and computational parameters to facilitate reproducibility .

Q. How does this compound participate in polymerization reactions, and what mechanistic insights guide catalyst design?

  • Methodology : Study initiation kinetics using stopped-flow spectroscopy under varying temperatures. Monitor chain propagation via 13^{13}C NMR to assess regioselectivity. Compare reactivity with analogous sodium or lithium compounds to elucidate cation effects on polymer microstructure .

Q. What experimental and computational approaches validate the compound’s role in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Track reaction progress via GC-MS to identify intermediates and rate-limiting steps.
  • DFT Transition State Analysis : Map energy barriers for bond-forming steps (e.g., C–C coupling) to predict regiochemical outcomes .
  • Isotopic Labeling : Use 2^{2}H or 13^{13}C-labeled substrates to trace mechanistic pathways .

Data Analysis and Reporting Standards

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound in publications?

  • Methodology : Include raw spectra in supplementary materials with annotated peak assignments. Discuss solvent effects, temperature, and instrument calibration as potential sources of variability. Adhere to journal guidelines for data transparency and reproducibility .

Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving this compound?

  • Methodology : Apply nonlinear regression to fit rate laws (e.g., pseudo-first-order kinetics). Use ANOVA to compare catalytic efficiency across substrates. Report confidence intervals and error margins to quantify uncertainty .

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